molecular formula C18H34 B14478156 Octadeca-1,11-diene CAS No. 65734-26-1

Octadeca-1,11-diene

Cat. No.: B14478156
CAS No.: 65734-26-1
M. Wt: 250.5 g/mol
InChI Key: RDOISFNVZKNANZ-UHFFFAOYSA-N
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Description

Octadeca-1,11-diene is an organic compound with the molecular formula C18H34 It is a diene, meaning it contains two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-1,11-diene can be achieved through various methods. One common approach involves the homo-cyclomagnesiation reaction of 2-(nona-7,8-dien-1-yloxy)tetrahydro-2H-pyran. This reaction is followed by Steglisch esterification of the synthesized acid and polyester acetylenes in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), resulting in the formation of diesters with good yields (67-75%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Octadeca-1,11-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bonds can yield octadecane.

    Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.

    Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for electrophilic addition reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Octadecane.

    Substitution: Halogenated alkanes or alkenes.

Mechanism of Action

The mechanism of action of octadeca-1,11-diene and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, the cytotoxic activity of its derivatives against tumor cells is believed to be due to the disruption of cellular processes and induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.

    1-Octadecene: A monoene with a single double bond.

Uniqueness

Octadeca-1,11-diene is unique due to its specific structure, which includes two double bonds separated by a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

65734-26-1

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

octadeca-1,11-diene

InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3

InChI Key

RDOISFNVZKNANZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCC=C

Origin of Product

United States

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